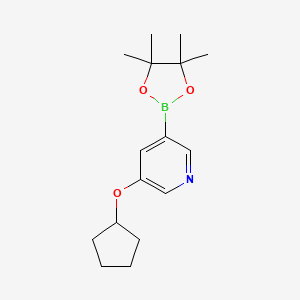

3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative. Its structure comprises a pyridine ring substituted at the 3-position with a cyclopentyloxy group and at the 5-position with a tetramethyl-1,3,2-dioxaborolane moiety. This compound is of significant interest in medicinal chemistry and materials science due to its utility as a synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions . The cyclopentyloxy group introduces steric bulk, which may influence reactivity and binding properties in target applications.

Properties

IUPAC Name |

3-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)12-9-14(11-18-10-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDQNCHUDZPCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

Introduction of the cyclopentyloxy group: This step often involves the reaction of the pyridine derivative with cyclopentanol in the presence of a suitable catalyst.

Introduction of the tetramethyl-1,3,2-dioxaborolan-2-yl group: This can be done using a Suzuki-Miyaura coupling reaction, where the pyridine derivative is reacted with a boronic ester in the presence of a palladium catalyst.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy or dioxaborolan groups can be replaced by other substituents.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the development of biologically active molecules, such as potential drug candidates.

Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in treating various diseases.

Industry: The compound’s unique reactivity makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electronic and steric properties of its substituents. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and physicochemical properties:

Case Studies

- Pharmaceutical Intermediates : Compounds like 2-Chloro-3-cyclobutoxy-5-(tetramethyl-dioxaborolan-2-yl)pyridine () are used in kinase inhibitor synthesis, where the boronate enables late-stage diversification.

- Materials Science : The trifluoromethyl analog () is employed in fluorinated polymer synthesis due to its stability and electronic properties.

Key Research Findings

- Electronic Tuning : Substitution at the 3-position with electron-donating groups (e.g., cyclopentyloxy) reduces electrophilicity at the boronate, whereas electron-withdrawing groups (e.g., CF₃) enhance reactivity .

- Steric Limitations : Bulky substituents like cyclopentyloxy may necessitate optimized reaction conditions (e.g., higher temperatures or polar solvents) to achieve efficient coupling .

- Stability : Tetramethyl-dioxaborolane derivatives generally exhibit superior stability to moisture compared to pinacol boronate esters, facilitating handling and storage .

Biological Activity

3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, with the molecular formula and a molecular weight of 289.19 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its antimicrobial and cytotoxic properties, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.19 g/mol |

| CAS Number | 2223028-80-4 |

| MDL Number | MFCD16995609 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, cyclotides related to this compound have shown effective inhibition against various bacterial strains.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values for selected cyclotide derivatives against common bacterial strains:

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| Cycloviolacin O2 | A. baumannii | 4.2 |

| Cycloviolacin O2 | B. subtilis | 2.1 |

| Vija 10 | A. baumannii | 14.9 |

| Vija 12 | B. subtilis | 14.9 |

These findings suggest that the structural components of this compound may contribute to its antimicrobial efficacy through membrane disruption mechanisms.

Cytotoxic Activity

Cytotoxicity studies have shown that certain derivatives of this compound possess notable cytotoxic effects on cancer cell lines. The IC50 values for these compounds range from 0.1 to 3.5 μM, indicating a potent ability to inhibit cell proliferation.

Cytotoxicity Data

The following table presents IC50 values for various derivatives against human cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Cycloviolacin O2 | HeLa | 0.5 |

| Vija 10 | MCF-7 | 1.0 |

| Vija 12 | A549 | 2.5 |

The mechanisms by which these compounds exert their biological effects include:

- Membrane Disruption : Studies have shown that cyclotides can disrupt microbial membranes, leading to cell lysis.

- Enzyme Inhibition : Certain derivatives may inhibit specific enzymes involved in cellular processes, contributing to their cytotoxic effects.

Case Study: Antimicrobial Efficacy

In a controlled study examining the antimicrobial properties of cyclotide derivatives, researchers treated A. baumannii with varying concentrations of cycloviolacin O2. The results indicated complete eradication at concentrations above 4 MIC after two hours of exposure, demonstrating the compound's rapid bactericidal action.

Case Study: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of pyridine derivatives on breast cancer cells revealed that Vija 10 significantly inhibited cell growth at low concentrations (IC50 = 1 μM). This study underscores the potential application of these compounds in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.